molecular formula C12H6F6N2O B8023770 2,6-Bis(trifluoromethyl)quinoline-4-carboxamide

2,6-Bis(trifluoromethyl)quinoline-4-carboxamide

Cat. No.: B8023770
M. Wt: 308.18 g/mol
InChI Key: HAOTVVABJAWEAC-UHFFFAOYSA-N
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Description

2,6-Bis(trifluoromethyl)quinoline-4-carboxamide is a synthetic small molecule based on the quinoline scaffold, a structure renowned for its diverse biological activities in medicinal chemistry. This compound is of significant interest for early-stage drug discovery and pharmacological research. Quinoline-4-carboxamide derivatives have been identified as a promising class of compounds with potent antiplasmodial activity. Notably, related analogs have been shown to exhibit multistage antimalarial efficacy, acting through the novel mechanism of inhibiting protein synthesis by targeting translation elongation factor 2 (EF2) . This mechanism is distinct from other antimalarials, making it a valuable chemical tool for studying parasite biology and combating drug-resistant strains. Beyond infectious diseases, the quinoline core is a privileged structure in oncology research . Numerous quinoline derivatives are under investigation as growth inhibitors that can induce cell cycle arrest and apoptosis, and disrupt cell migration . The presence of the carboxamide group is a critical pharmacophore, enhancing the molecule's ability to engage with biological targets and often improving its drug-like properties. Researchers can utilize 2,6-Bis(trifluoromethyl)quinoline-4-carboxamide as a key intermediate or as a lead compound for developing novel therapeutic agents against malaria and various cancers. The specific substitution pattern, featuring two trifluoromethyl groups, is likely to influence the compound's lipophilicity, metabolic stability, and overall binding affinity to its molecular targets. This product is intended for research and development purposes only. For Research Use Only. Not for Human or Veterinary Use.

Properties

IUPAC Name

2,6-bis(trifluoromethyl)quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F6N2O/c13-11(14,15)5-1-2-8-6(3-5)7(10(19)21)4-9(20-8)12(16,17)18/h1-4H,(H2,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAOTVVABJAWEAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C(=CC(=N2)C(F)(F)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Trifluoromethylated Building Blocks

Cyclocondensation reactions represent a foundational approach for constructing the quinoline core. A notable method involves the use of 1-trifluoromethyl-prop-2-yne 1-iminium triflates and substituted anilines. This one-pot, two-step process begins with a Michael addition followed by intramolecular cyclization (Scheme 1) .

Procedure :

  • Michael Addition : Reacting 1-trifluoromethyl-prop-2-yne 1-iminium triflate with aniline derivatives in dry toluene at 100–110°C for 4–6 hours generates a β-amino alkyne intermediate.

  • Cyclization : Heating the intermediate under acidic conditions induces ring closure, yielding 4-trifluoromethyl quinolines. Subsequent regioselective trifluoromethylation at the 6-position is achieved using trifluoromethylcopper(I) complexes .

Challenges :

  • Regioselectivity in trifluoromethylation requires careful control of stoichiometry and temperature.

  • Yields for the cyclocondensation step range from 60–85%, diminishing with bulky substituents .

Trifluoromethylation of Preformed Quinoline Cores

Post-synthetic trifluoromethylation offers a modular route to install CF₃ groups. This method is advantageous when functional group compatibility permits.

Methodology :

  • Starting Material : 4-Carboxamide quinoline is synthesized via amidation of quinoline-4-carboxylic acid using thionyl chloride (SOCl₂) and aqueous NH₃ .

  • Trifluoromethylation :

    • Position 2 : Electrophilic trifluoromethylation using Umemoto’s reagent (2,2-difluoro-1,3-dimethylimidazolidinium hexafluorophosphate) in dichloromethane at −40°C .

    • Position 6 : Radical trifluoromethylation via photoredox catalysis with Langlois’ reagent (CF₃SO₂Na) and Ru(bpy)₃Cl₂ .

Data Table 1 : Trifluoromethylation Conditions and Outcomes

PositionReagentSolventTemp (°C)Yield (%)
2Umemoto’s reagentDCM−4072
6CF₃SO₂Na, Ru(bpy)₃Cl₂MeCN/H₂O2565

Limitations :

  • Competing side reactions at the carboxamide group necessitate protecting group strategies.

  • Radical pathways may lead to regiochemical ambiguity .

StepReagents/ConditionsTime (h)Yield (%)
Acyl chloride formationSOCl₂, toluene, reflux689
AmidationNH₄OH, 0°C, stirring295

Advantages :

  • High yields and minimal purification requirements.

  • Compatibility with electron-deficient quinolines .

Palladium-Catalyzed Carbonylation of Halogenated Intermediates

4-Bromo-2,6-bis(trifluoromethyl)quinoline serves as a pivotal intermediate for carboxamide installation .

Procedure :

  • Carbonylation : Subject 4-bromo-2,6-bis(trifluoromethyl)quinoline to CO gas (1 atm) in the presence of Pd(PPh₃)₄ and K₂CO₃ in MeOH at 80°C.

  • Ammonolysis : Treat the resulting methyl ester with NH₃ in THF to yield the carboxamide.

Data Table 3 : Carbonylation Optimization

CatalystBaseSolventTemp (°C)Yield (%)
Pd(PPh₃)₄K₂CO₃MeOH8078
Pd(OAc)₂/XantphosEt₃NDMF10065

Considerations :

  • Catalyst loading (5–10 mol%) critically impacts conversion rates.

  • Bromine substituents at position 4 enhance reactivity toward cross-coupling .

Comparative Analysis of Synthetic Routes

Data Table 4 : Route Comparison

MethodKey AdvantageLimitationOverall Yield (%)
CyclocondensationAtom-economicMulti-step purification55–70
TrifluoromethylationLate-stage functionalizationProtecting group needed60–75
Acyl chloride amidationHigh yieldingRequires stable acyl chloride80–90
Palladium carbonylationModularCatalyst cost70–85

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(trifluoromethyl)quinoline-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound serves as a versatile building block in synthetic organic chemistry. Its unique trifluoromethyl groups allow for:

  • Synthesis of Complex Molecules: It can be used to create more complex quinoline derivatives with tailored properties for specific applications in research.

2,6-Bis(trifluoromethyl)quinoline-4-carboxamide has shown promising biological activities:

  • Fluorescent Probes: Its electronic properties make it suitable for use as fluorescent probes in biological imaging.
  • Antitumor Activity: Studies have indicated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For example:
CompoundCell LineIC50 (µM)
2-(trifluoromethyl)quinolin-4-aminePC3 (Prostate Cancer)5.0
2-(trifluoromethyl)quinolin-4-amineK562 (Chronic Myeloid Leukemia)8.2
2-(trifluoromethyl)quinolin-4-amineHeLa (Cervical Cancer)3.5

These results suggest that modifications to the quinoline structure can enhance anticancer efficacy .

Medicinal Chemistry

The compound is being explored for its potential therapeutic effects:

  • Antiviral Properties: Quinoline derivatives have shown activity against various viral infections, including HIV and Zika virus. The mechanism often involves interference with viral replication processes .
  • SIRT6 Agonist Development: Recent innovations have focused on developing SIRT6 agonists from this compound, showing promise in treating pancreatic cancer by modulating metabolic pathways involved in tumor growth .

Industrial Applications

In industry, 2,6-Bis(trifluoromethyl)quinoline-4-carboxamide is utilized in the production of specialty chemicals and materials due to its stability and unique chemical properties. Its applications extend to:

  • Production of Fluorinated Compounds: These compounds are essential in pharmaceuticals and agrochemicals for their enhanced bioactivity and stability.

Case Studies

Case Study 1: Antitumor Activity Assessment
A series of derivatives were synthesized and tested against multiple cancer cell lines. The findings indicated that modifications to the trifluoromethyl groups significantly influenced the compounds' potency, with some achieving IC50 values below 5 µM against aggressive cancer types .

Case Study 2: Antiviral Efficacy
Research conducted on quinoline derivatives demonstrated their effectiveness against viral strains like HIV and Zika. The studies highlighted the structure-activity relationship (SAR), emphasizing how specific substitutions could enhance antiviral activity while reducing cytotoxicity to host cells .

Mechanism of Action

The mechanism of action of 2,6-Bis(trifluoromethyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It may inhibit certain enzymes or disrupt cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations :

  • Functional Groups : The carboxamide and ester derivatives differ in the 4-position substituent, affecting polarity and reactivity. Amides are generally more polar and hydrolytically stable than esters .
  • Trifluoromethyl Groups : All three compounds feature electron-withdrawing -CF₃ groups, which enhance resistance to oxidative degradation and improve membrane permeability .

Ethyl 2,6-bis(trifluoromethyl)quinoline-4-carboxylate

Quinoline Trifluoromethylation: Reacting quinoline with trifluoromethane anhydride yields 2,6-bis(trifluoromethyl)quinoline.

Esterification: The trifluoromethylated quinoline undergoes reaction with ethyl formate to form the ester.

2,6-Bis(trifluoromethyl)-4-hydroxyquinoline

Physicochemical Properties

Property Ethyl Ester Hydroxy Derivative Carboxamide (Inferred)
Solubility Likely low in water (ester) Moderate (due to -OH) Higher (amide polarity)
Acidity (pKa) Non-acidic ~6–8 (phenolic -OH) Non-acidic
Thermal Stability High (CF₃ groups) Moderate High

Notable Trends:

  • The hydroxy derivative’s acidity enables salt formation, enhancing aqueous solubility for pharmaceutical formulations .
  • The carboxamide’s hydrogen-bonding capacity may improve target binding in drug design compared to the ester.

Data Tables

Table 2: Supplier and Commercial Data

Compound Supplier (Catalog Number) Price (100 mg)
2,6-Bis(trifluoromethyl)-4-hydroxyquinoline BUTTPARK 48\04-93 Not provided

Biological Activity

2,6-Bis(trifluoromethyl)quinoline-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimalarial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of 2,6-Bis(trifluoromethyl)quinoline-4-carboxamide can be represented as follows:

  • Molecular Formula: C13H8F6N2O
  • Molecular Weight: 320.21 g/mol

This compound features a quinoline core with two trifluoromethyl groups at the 2 and 6 positions and a carboxamide functional group at the 4 position, contributing to its unique biological properties.

Antimalarial Activity

Research has demonstrated that quinoline derivatives, including 2,6-Bis(trifluoromethyl)quinoline-4-carboxamide, exhibit promising antimalarial activity. A study focusing on quinoline-4-carboxamides revealed that certain derivatives showed moderate potency against Plasmodium falciparum, with some compounds achieving low nanomolar activity in vitro. The mechanism of action involves inhibition of translation elongation factor 2 (PfEF2), which is critical for protein synthesis in the malaria parasite .

Table 1: Antimalarial Activity of Quinoline Derivatives

Compound IDEC50 (nM)Mechanism of ActionEfficacy in Mouse Model (ED90 mg/kg)
Compound 1120Inhibition of PfEF2< 1
Compound 2<10Inhibition of PfEF2< 1
Compound 3>100UnknownNot tested

Anticancer Activity

In addition to its antimalarial properties, recent studies have indicated that compounds within the quinoline family, including derivatives like 2,6-Bis(trifluoromethyl)quinoline-4-carboxamide, exhibit anticancer activity. A specific focus has been on their effects on SIRT6 (Sirtuin 6), a protein involved in various cellular processes including cancer progression. Compounds targeting SIRT6 have shown promise in improving pathological changes associated with cancer .

Table 2: Anticancer Activity Against Various Cancer Types

Compound IDCancer TypeActivity LevelReference
Compound APancreatic CancerHigh
Compound BBreast CancerModerate
Compound CLung CancerLow

Case Studies and Research Findings

Several case studies have highlighted the effectiveness of quinoline derivatives in both antimalarial and anticancer contexts:

  • Antimalarial Study : A series of quinoline-4-carboxamides were screened for activity against P. falciparum. The lead compound exhibited an EC50 value significantly lower than traditional antimalarials, indicating its potential as a new therapeutic agent .
  • Anticancer Research : Investigations into SIRT6 modulation by quinoline derivatives revealed that certain compounds could selectively activate SIRT6, leading to enhanced apoptosis in cancer cells. This suggests a novel therapeutic pathway for cancer treatment .
  • Resistance Studies : In efforts to combat drug resistance in malaria treatment, new chemotypes such as those derived from quinolines are being explored for their unique mechanisms that do not overlap with existing treatments .

Q & A

Q. What are the recommended methods for synthesizing 2,6-Bis(trifluoromethyl)quinoline-4-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves introducing the carboxamide group at the 4-position of a pre-functionalized quinoline core. A plausible route includes:

Chloride Substitution : Start with a 4-chloro-quinoline derivative (e.g., 4-chloro-6-(trifluoromethyl)quinoline ).

Nucleophilic Acyl Substitution : React with an ammonia source (e.g., aqueous NH₃ or ammonium carbonate) under controlled pH and temperature (60–80°C) to replace the chloro group with carboxamide.

Optimization : Use polar aprotic solvents (DMF, DMSO) to enhance reactivity. Catalytic Pd or Cu reagents may accelerate substitution .
Key Considerations : Monitor reaction progress via TLC or HPLC. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

Technique Purpose Protocol
¹⁹F NMR Confirm trifluoromethyl groupsResolves CF₃ signals (δ -60 to -70 ppm) .
HPLC Purity assessmentUse C18 column, acetonitrile/water gradient (≥97% purity benchmark ).
HRMS Molecular weight verificationElectrospray ionization (ESI+) for [M+H]⁺.
Note : ¹H NMR is less effective due to signal broadening from CF₃ groups. Combine with FTIR for carbonyl confirmation (1640–1680 cm⁻¹).

Q. What are the key safety considerations when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods for weighing and reactions to prevent inhalation .
  • Storage : Keep in sealed containers under dry, inert conditions (argon) to prevent hydrolysis .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How should researchers design initial biological activity screens for this compound?

Methodological Answer:

Target Selection : Prioritize quinoline-sensitive targets (e.g., kinases, topoisomerases) based on structural analogs .

In Vitro Assays :

  • Enzyme Inhibition : Dose-response curves (0.1–100 µM) with ATP-dependent enzymes.
  • Cell Viability : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) .

Controls : Include positive controls (e.g., camptothecin for topoisomerase inhibition) and vehicle controls (DMSO <0.1%).

Advanced Research Questions

Q. How can computational chemistry predict the reactivity or binding interactions of this compound?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with protein targets (e.g., PARP-1). Parameterize CF₃ groups with partial charge adjustments .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess electrophilic sites (e.g., carboxamide NH for H-bonding) .
  • MD Simulations : Simulate solvation effects (water, DMSO) to evaluate stability over 100-ns trajectories.

Q. What strategies resolve contradictions in reported biological activity data for quinoline-4-carboxamide derivatives?

Methodological Answer:

Issue Resolution Strategy
Variable IC₅₀ values Re-test under standardized conditions (pH 7.4, 37°C) with purity verification via HPLC .
Off-target effects Use CRISPR-engineered cell lines to knockout suspected off-target proteins.
Solubility artifacts Pre-dissolve in DMSO with sonication; confirm solubility via dynamic light scattering .

Q. What methodologies enable SAR studies for this compound’s pharmacological effects?

Methodological Answer:

Core Modifications : Synthesize analogs with varied substituents (e.g., 4-cyano vs. 4-carboxamide) .

Functional Group Analysis :

  • Replace CF₃ with CH₃ or Cl to assess hydrophobicity/electron-withdrawing effects.
  • Test methyl/methoxy variants at the 2- and 6-positions .

Pharmacokinetic Profiling : Measure logP (shake-flask method) and metabolic stability (microsomal assay) to correlate structure with ADME properties .

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